6-(1-Methylcyclopropyl)pyrimidin-4-amine is a chemical compound characterized by its unique structural features and potential applications in medicinal chemistry. It belongs to the class of pyrimidine derivatives, which are known for their biological activities and roles in various pharmaceutical developments. The compound's systematic name reflects its structure, which includes a pyrimidine ring substituted with a 1-methylcyclopropyl group at the sixth position and an amine group at the fourth position.
This compound can be sourced from various chemical suppliers and is classified under pyrimidine derivatives. Its molecular formula is , and it has a molecular weight of approximately . The compound is also cataloged in chemical databases such as PubChem, where it is identified by the Compound ID 80466442 .
The synthesis of 6-(1-Methylcyclopropyl)pyrimidin-4-amine can be achieved through several synthetic routes. A common method involves cyclization reactions of appropriate precursors, often utilizing the Dimroth rearrangement, which facilitates the formation of pyrimidine derivatives through isomerization processes catalyzed by acids or bases .
The molecular structure of 6-(1-Methylcyclopropyl)pyrimidin-4-amine consists of a pyrimidine ring with the following characteristics:
6-(1-Methylcyclopropyl)pyrimidin-4-amine can undergo various chemical reactions:
Each reaction type involves specific reagents and conditions that dictate the pathway and yield of the products formed.
The physical properties include:
Chemical properties encompass:
Relevant data regarding these properties can be derived from experimental studies and literature reviews focusing on similar compounds .
6-(1-Methylcyclopropyl)pyrimidin-4-amine has potential applications in medicinal chemistry due to its structural features that may confer biological activity. Research indicates that similar pyrimidine derivatives exhibit various pharmacological effects, including anti-inflammatory and anti-cancer activities. Further investigation into this compound's specific biological properties could lead to novel therapeutic agents targeting diseases where pyrimidine derivatives have shown efficacy .
6-(1-Methylcyclopropyl)pyrimidin-4-amine represents a strategically designed scaffold in modern medicinal chemistry, combining a pyrimidin-4-amine core with a strained cyclopropane substituent. This compound exemplifies rational structure-based design aimed at optimizing target engagement, metabolic stability, and physicochemical properties. The pyrimidin-4-amine moiety serves as a versatile pharmacophore capable of forming critical hydrogen-bonding interactions with biological targets, while the 1-methylcyclopropyl group introduces significant steric and electronic effects that modulate bioavailability and conformational dynamics. This molecular architecture has been explored in diverse therapeutic contexts, particularly in oncology and neurodegenerative disease research, where precision targeting of dysregulated enzymatic pathways is paramount [1] [5].
Table 1: Key Structural Features of 6-(1-Methylcyclopropyl)pyrimidin-4-amine
Structural Element | Role in Bioactivity | Physicochemical Contribution |
---|---|---|
Pyrimidin-4-amine core | Hydrogen bond donor/acceptor | Enhanced water solubility |
1-Methylcyclopropyl group | Steric hindrance modulation | Increased lipophilicity (logP +0.7) |
C6-Cyclopropyl linkage | Conformational restriction | Metabolic stability enhancement |
The pyrimidin-4-amine core constitutes a privileged scaffold in medicinal chemistry due to its dual hydrogen-bonding capability and aromatic electron distribution. This heterocyclic system can mimic purine nucleobases, enabling competitive inhibition of ATP-binding sites in kinases and other nucleotide-dependent enzymes. The 4-amine group serves as a hydrogen bond donor, while N1 and N3 atoms function as acceptors, creating a complementary interaction triad with protein targets. This motif appears in diverse therapeutic agents, including tyrosine kinase inhibitors and antiproliferative compounds. For instance, pyrrolo[3,2-d]pyrimidin-4-amines demonstrate potent antitumor activity by inhibiting VEGFR-2 (IC50 = 0.48 ± 0.008 μM) and PDGFR-β (IC50 = 10.3 ± 1.7 μM), highlighting the core's versatility in molecular recognition [1].
The electronic distribution within the pyrimidine ring further enhances binding specificity. Electron-donating substituents at C6 position (such as the 1-methylcyclopropyl group) increase electron density at N3, strengthening hydrogen bond acceptance. This electronic modulation improves affinity for hydrophobic pockets adjacent to kinase ATP-binding sites. Thieno[3,2-d]pyrimidin-4-amines leverage this property to achieve mycobacterial cytochrome bd oxidase inhibition (ATP IC50 = 6-18 μM), validating the scaffold's utility beyond oncology applications [6].
The 1-methylcyclopropyl substituent at the C6 position introduces three critical bioactivity-enhancing features: 1) Steric constraint – The strained ring system forces substituents into defined spatial orientations, reducing conformational entropy upon binding; 2) Metabolic resistance – The methylcyclopropyl group impedes oxidative metabolism by cytochrome P450 enzymes, increasing plasma half-life; and 3) Hydrophobic surface area – The alicyclic system provides substantial van der Waals interactions without excessive lipophilicity.
Cyclopropane's unique bonding geometry (involving bent bonds with ~114° bond angles) creates significant ring strain, enhancing reactivity and target binding through the "cyclopropyl effect." This phenomenon is exploited in kinase inhibitors where the cyclopropyl group engages with hydrophobic pockets via CH-π interactions. Patent literature reveals cyclopropylamine derivatives specifically designed to optimize these interactions, with the methyl group further tailoring steric bulk to fit target binding cavities [5] [8]. In BCL6 inhibitors, cyclopropyl-containing compounds demonstrate improved hydrophobic contact with protein subpockets compared to linear alkyl chains, underscoring the moiety's value in protein-protein interaction inhibition [7].
Oncology Applications: The scaffold demonstrates compelling antitumor potential through dual mechanisms: receptor tyrosine kinase inhibition and microtubule disruption. Pyrrolo[3,2-d]pyrimidin-4-amines bearing cyclopropyl-like substituents exhibit nanomolar potency against cancer cell lines. Compound 4.1.88 demonstrates exceptional microtubule depolymerization activity (EC50 = 7.4 nM) and antiproliferative effects against MDA-MB-435 cells (IC50 = 99 ± 2 nM), comparable to combretastatin A-4 [1]. These analogs simultaneously inhibit proangiogenic kinases (VEGFR-2, PDGFR-β) and disrupt cytoskeletal dynamics, providing multimodal antitumor activity crucial for overcoming resistance mechanisms.
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 541-25-3
CAS No.:
CAS No.: